2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid
CAS No.: 1018254-92-6
Cat. No.: VC7713513
Molecular Formula: C14H8ClNO3
Molecular Weight: 273.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018254-92-6 |
|---|---|
| Molecular Formula | C14H8ClNO3 |
| Molecular Weight | 273.67 |
| IUPAC Name | 2-(4-chlorophenyl)-1,3-benzoxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C14H8ClNO3/c15-10-4-1-8(2-5-10)13-16-11-7-9(14(17)18)3-6-12(11)19-13/h1-7H,(H,17,18) |
| Standard InChI Key | SEPDJJDBRQSWRC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C(=O)O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzoxazole core (a fused bicyclic system of benzene and oxazole) substituted at position 2 with a para-chlorophenyl group and at position 5 with a carboxylic acid moiety. This arrangement creates a planar, electron-deficient aromatic system capable of π-π stacking and hydrogen bonding interactions.
Key Structural Attributes:
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Benzoxazole Core: The oxazole ring (positions 1,3) introduces nitrogen and oxygen heteroatoms, conferring polarity and enabling hydrogen bond acceptor/donor capabilities.
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4-Chlorophenyl Substituent: The para-chlorine atom induces electron-withdrawing effects, enhancing electrophilic reactivity at the benzene ring while increasing lipophilicity (logP ≈ 2.8).
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Carboxylic Acid Group: Positioned at C5, this moiety provides pH-dependent solubility (pKa ≈ 3.2) and serves as a site for derivatization or salt formation .
Comparative Analysis with Ortho-Substituted Analogs:
| Property | 2-(4-Chlorophenyl) Derivative | 2-(2-Chlorophenyl) Derivative |
|---|---|---|
| Dipole Moment (Debye) | 4.1 | 5.3 |
| Melting Point (°C) | 218–220 | 195–198 |
| Aqueous Solubility (mg/L) | 12.7 | 9.8 |
The para-substitution pattern reduces steric hindrance compared to ortho-substituted analogs, facilitating stronger intermolecular interactions in crystalline states .
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary route involves a three-step protocol:
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Precursor Preparation:
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4-Chlorobenzoic acid is converted to 4-chlorobenzoyl chloride via thionyl chloride treatment.
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Condensation with 2-amino-5-nitrobenzene alcohol forms 2-(4-chlorobenzamido)-5-nitrobenzene.
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Cyclization:
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Nitro group reduction (H₂/Pd-C) yields the amine intermediate.
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Ring closure under acidic conditions (H₂SO₄, 110°C, 6h) generates the benzoxazole core.
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Carboxylic Acid Introduction:
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Oxidation of the C5 methyl group (KMnO₄, acidic conditions) produces the final compound.
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Reaction Optimization Insights:
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Catalyst Screening: Nano-ZnO catalysts improve cyclization yields (82% vs. 68% with PPA).
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Solvent Effects: DMF enhances nitro reduction efficiency (95% conversion vs. 78% in ethanol) .
Biological Activity Profile
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. RWPE-1) |
|---|---|---|
| 22Rv1 (Prostate) | 1.54 | 12.3 |
| PC-3 (Prostate) | 2.01 | 9.8 |
| MCF-7 (Breast) | 4.12 | 4.6 |
Mechanistic studies indicate dual inhibition of:
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Androgen Receptor Splice Variants: Disrupts AR-V7 transcriptional activity (EC₅₀ = 0.87 μM).
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Topoisomerase IIα: Stabilizes cleavage complexes (Kd = 3.2 nM) .
Material Science Applications
Organic Semiconductor Development
Thin-film transistors fabricated with this compound exhibit:
| Parameter | Value |
|---|---|
| Hole Mobility (cm²/V·s) | 0.14 |
| On/Off Ratio | 10⁵ |
| Threshold Voltage (V) | -12 |
The planar structure and strong intermolecular π-orbital overlap enable efficient charge transport, outperforming benzothiazole analogs by 40% in mobility metrics .
Pharmacokinetic Considerations
ADMET Profiling
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Absorption: Moderate intestinal permeability (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2).
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Metabolism: Hepatic CYP3A4-mediated oxidation to 5-hydroxy metabolites (t₁/₂ = 2.8h).
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Toxicity: No significant hepatotoxicity at <10 μM (ALT/AST release <1.2× control).
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